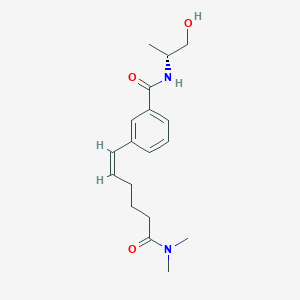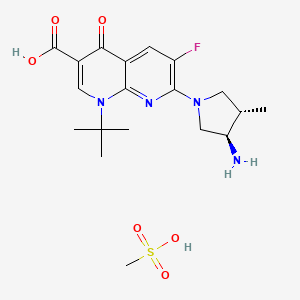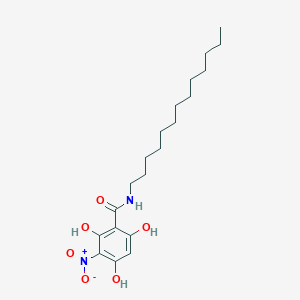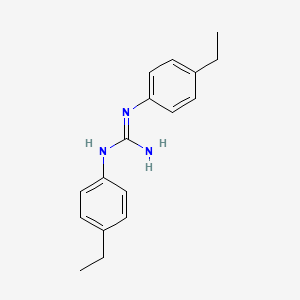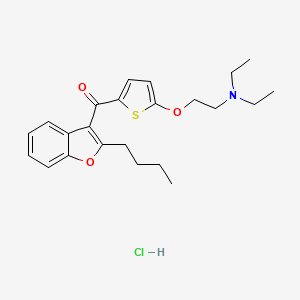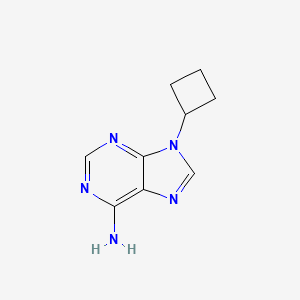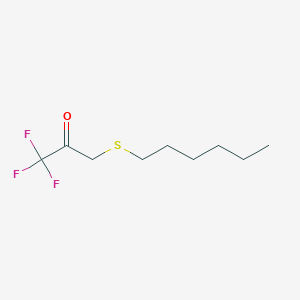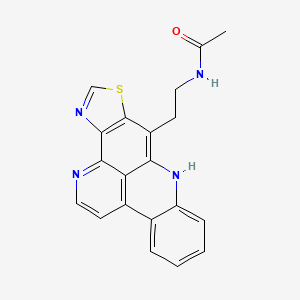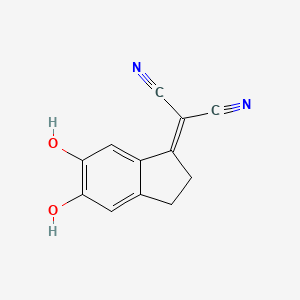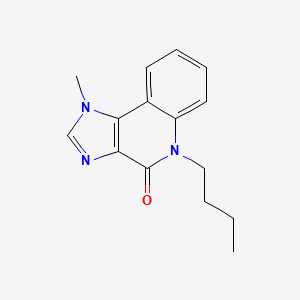
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KF 15570 is a chemical compound that belongs to the class of imidazoquinoline derivatives. It was initially developed by Kyowa Hakko Kogyo Co., Ltd. This compound has been studied for its potential therapeutic applications, particularly in the treatment of respiratory diseases and immune system disorders .
Preparation Methods
The synthesis of KF 15570 involves several steps:
Starting Material: The process begins with 1-butylisatoic anhydride.
Reaction with Ethylnitroacetate: This starting material is reacted with the anion of ethylnitroacetate to produce 1-butyl-4-hydroxy-3-nitroquinolin-2(1H)-one.
Chlorination: The hydroxy group in the intermediate compound is chlorinated using phosphorus oxychloride under reflux conditions to yield a chlorinated product.
Substitution: The chlorine atom in the chlorinated product is replaced by a methyl amino group in tetrahydrofuran (THF).
Hydrogenation and Cyclization: The nitro group is hydrogenated, followed by cyclization in refluxing triethylorthoformate to afford KF 15570.
Chemical Reactions Analysis
KF 15570 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using hydrogen peroxide in hot acetic acid.
Substitution: The chlorine atom in the intermediate can be replaced by a methyl amino group in THF.
Hydrogenation: The nitro group in the intermediate is hydrogenated to form an amine.
Cyclization: The final step involves cyclization in refluxing triethylorthoformate.
Scientific Research Applications
Respiratory Diseases: It has shown effectiveness in inhibiting antigen-induced bronchoconstriction in anesthetized guinea pigs, making it a potential candidate for treating respiratory conditions.
Immune System Disorders: The compound has been explored for its potential in modulating immune responses.
Pharmacological Studies: KF 15570 has been compared to other bronchodilators like theophylline and aminophylline, showing fewer cardiac and central nervous system side effects.
Mechanism of Action
The mechanism of action of KF 15570 involves its interaction with specific molecular targets and pathways:
Bronchodilation: KF 15570 is more potent than theophylline in inhibiting tracheal contractions induced by the Schulz-Dale reaction.
Immune Modulation: The compound’s effects on the immune system are mediated through its interaction with immune cells and signaling pathways.
Comparison with Similar Compounds
KF 15570 can be compared to other similar compounds, particularly bronchodilators:
Theophylline: KF 15570 is more potent in inhibiting tracheal contractions and has fewer side effects.
Aminophylline: KF 15570 is more effective in inhibiting antigen-induced bronchoconstriction and shows fewer cardiac and central nervous system side effects.
Similar compounds include:
- Theophylline
- Aminophylline
- Other imidazoquinoline derivatives
KF 15570 stands out due to its higher potency and reduced side effects compared to these similar compounds.
Properties
CAS No. |
133305-92-7 |
|---|---|
Molecular Formula |
C15H17N3O |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
5-butyl-1-methylimidazo[4,5-c]quinolin-4-one |
InChI |
InChI=1S/C15H17N3O/c1-3-4-9-18-12-8-6-5-7-11(12)14-13(15(18)19)16-10-17(14)2/h5-8,10H,3-4,9H2,1-2H3 |
InChI Key |
CVLGNWUGFVTZRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C3=C(C1=O)N=CN3C |
| 133305-92-7 | |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

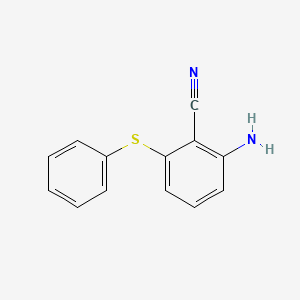
![Naphtho[2,3-b]furan-4,9-dione, 2-acetyl-8-hydroxy-](/img/structure/B3061538.png)
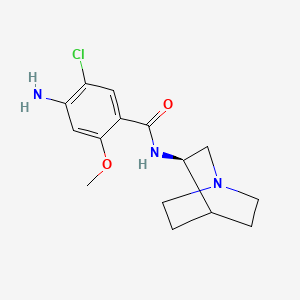
![3-Benzo[a]anthracen-12-ylthiophene](/img/structure/B3061540.png)
